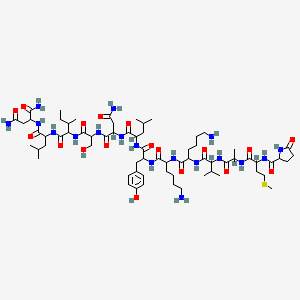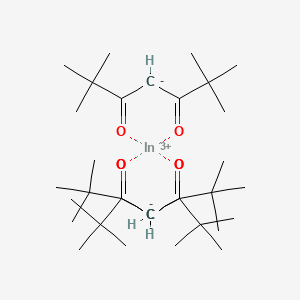
Peonidine-3-O-rutinoside chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peonidine-3-O-rutinoside chloride is a naturally occurring anthocyanin compound found in various plants. It is known for its vibrant color and potential health benefits. The compound has the chemical formula C28H33O15.Cl and a molecular weight of 645.01 g/mol . It is commonly found in fruits and flowers, contributing to their red, purple, and blue hues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peonidine-3-O-rutinoside chloride can be synthesized through the glycosylation of peonidin with rutinose in the presence of chloride ions. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as purple sweet potatoes or other anthocyanin-rich plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Peonidine-3-O-rutinoside chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Peonidine-3-O-rutinoside chloride has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in preventing chronic diseases such as cancer and cardiovascular diseases.
Industry: Utilized in the food and beverage industry as a natural colorant and preservative
Wirkmechanismus
The mechanism of action of peonidine-3-O-rutinoside chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation in cancer cells
Vergleich Mit ähnlichen Verbindungen
Peonidine-3-O-rutinoside chloride is unique compared to other anthocyanins due to its specific glycosylation pattern and chloride ion presence. Similar compounds include:
Peonidin-3-glucoside: Lacks the rutinose moiety and chloride ion.
Cyanidin-3-rutinoside: Similar glycosylation but different aglycone structure.
Delphinidin-3-rutinoside: Contains additional hydroxyl groups on the aglycone.
These differences contribute to the distinct chemical properties and biological activities of this compound.
Eigenschaften
Molekularformel |
C28H33ClO15 |
|---|---|
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
2-[[6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H |
InChI-Schlüssel |
KDFHRPXMWKFYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/no-structure.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)



